molecular formula C18H23N3O B5301448 (4-BENZYLPIPERIDINO)(1-ETHYL-1H-PYRAZOL-3-YL)METHANONE

(4-BENZYLPIPERIDINO)(1-ETHYL-1H-PYRAZOL-3-YL)METHANONE

Cat. No.: B5301448
M. Wt: 297.4 g/mol
InChI Key: DAMIWXAGOOFFCB-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERIDINO)(1-ETHYL-1H-PYRAZOL-3-YL)METHANONE is a synthetic organic compound that belongs to the class of piperidine and pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERIDINO)(1-ETHYL-1H-PYRAZOL-3-YL)METHANONE typically involves the reaction of 4-benzylpiperidine with 1-ethyl-1H-pyrazole-3-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERIDINO)(1-ETHYL-1H-PYRAZOL-3-YL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERIDINO)(1-ETHYL-1H-PYRAZOL-3-YL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrazole rings are known to interact with various biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (4-BENZYLPIPERIDINO)(1-METHYL-1H-PYRAZOL-3-YL)METHANONE
  • (4-BENZYLPIPERIDINO)(1-PHENYL-1H-PYRAZOL-3-YL)METHANONE
  • (4-BENZYLPIPERIDINO)(1-ISOPROPYL-1H-PYRAZOL-3-YL)METHANONE

Uniqueness

(4-BENZYLPIPERIDINO)(1-ETHYL-1H-PYRAZOL-3-YL)METHANONE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the pyrazole ring may enhance its lipophilicity and ability to cross biological membranes, potentially improving its efficacy as a drug candidate .

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(1-ethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-2-21-13-10-17(19-21)18(22)20-11-8-16(9-12-20)14-15-6-4-3-5-7-15/h3-7,10,13,16H,2,8-9,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMIWXAGOOFFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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